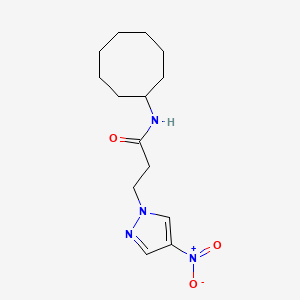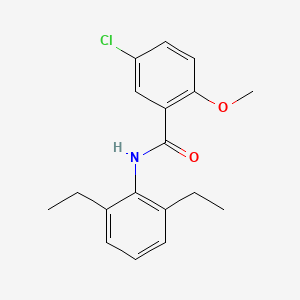![molecular formula C26H24N2O3 B10955933 6-phenyl-5-(phenylcarbonyl)-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B10955933.png)
6-phenyl-5-(phenylcarbonyl)-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, an isopropoxyphenyl group, and a phenyl group attached to a dihydropyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2-isopropoxyphenylamine to form an intermediate, which is then reacted with phenylacetic acid and urea under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-3-(2-ISOPROPOXYPHENYL)-5-PHENYL-2(1H)-PYRIMIDINONE
- 6-BENZOYL-4-(2-ISOPROPOXYPHENYL)-5-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE
Uniqueness
5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, isopropoxyphenyl, and phenyl groups attached to a dihydropyrimidinone core makes it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-benzoyl-6-phenyl-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C26H24N2O3/c1-17(2)31-21-16-10-9-15-20(21)24-22(25(29)19-13-7-4-8-14-19)23(27-26(30)28-24)18-11-5-3-6-12-18/h3-17,24H,1-2H3,(H2,27,28,30) |
InChI Key |
TTWWOIFMELTSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-butyl-N-(2,5-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955860.png)
![[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10955862.png)
![4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10955871.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10955879.png)
![3-(difluoromethyl)-N-[(E)-(3-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10955889.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10955893.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10955898.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955901.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10955920.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10955923.png)

